molecular formula C11H16O3S B2850902 4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid CAS No. 332143-76-7

4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid

Cat. No.: B2850902
CAS No.: 332143-76-7
M. Wt: 228.31
InChI Key: BLQZTMZQZKDDTO-UHFFFAOYSA-N
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Description

4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid is an organic compound with the molecular formula C11H16O3S It is characterized by a furan ring substituted with a sec-butylsulfanyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sec-butylsulfanyl group: This step involves the substitution of a suitable leaving group with sec-butylthiol in the presence of a base.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features may make it a candidate for studying enzyme interactions or as a ligand in biochemical assays.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include processes such as signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Butylsulfanyl)methyl]-5-methyl-2-furoic acid
  • 4-[(Isobutylsulfanyl)methyl]-5-methyl-2-furoic acid
  • 4-[(Tert-butylsulfanyl)methyl]-5-methyl-2-furoic acid

Uniqueness

4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid is unique due to the presence of the sec-butylsulfanyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding interactions, and overall behavior in various applications.

Properties

IUPAC Name

4-(butan-2-ylsulfanylmethyl)-5-methylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3S/c1-4-7(2)15-6-9-5-10(11(12)13)14-8(9)3/h5,7H,4,6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQZTMZQZKDDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SCC1=C(OC(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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